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Introduction
Dexloxiglumide is a potent and selective antagonist of the cholecystokinin 1 (CCK1) receptor,

a G-protein coupled receptor (GPCR) primarily found in the gastrointestinal system and in

specific regions of the central nervous system. The CCK1 receptor plays a crucial role in

regulating various digestive processes, including gallbladder contraction, pancreatic enzyme

secretion, and gastric emptying.[1] Dexloxiglumide's selective antagonism of the CCK1

receptor makes it a valuable tool for studying the physiological functions of CCK and a potential

therapeutic agent for gastrointestinal disorders such as irritable bowel syndrome (IBS) with

constipation.[2][3] This document provides a detailed protocol for a CCK1 receptor binding

assay using Dexloxiglumide, along with relevant quantitative data and a depiction of the

associated signaling pathway.

Quantitative Data Summary
The binding affinity of Dexloxiglumide and other relevant ligands for the CCK1 receptor has

been determined through competitive radioligand binding assays and functional assays. The

following table summarizes key quantitative data.
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Competitiv

e Binding

[125I]-BH-

CCK-8S
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CCK1

receptors

expressed

in cell lines

pKi 7.56 [4]

Dexloxiglu
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Assay

(Amylase

Release)

-

Isolated rat

pancreatic

acini

pA2 6.41 ± 0.38 [5]

Lorglumide
Competitiv

e Binding

[3H]CCK-8

(5 nM)

Membrane

preparation

from

1321N1

cells stably

transfected
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CCK1

receptor

IC50 84 nM

[125I]-

CCK-8

sulfated

Saturation

Binding
-

Membrane
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stably

expressing

human

CCK1

receptor

Kd 0.5 nM

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pA2 is the negative

logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right

in an agonist's concentration-response curve. IC50 is the concentration of a competing ligand
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that displaces 50% of the specific binding of the radioligand. Kd is the equilibrium dissociation

constant.

Experimental Protocols
CCK1 Receptor Competitive Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of

Dexloxiglumide for the human CCK1 receptor.

Materials:

CCK1 Receptor Source: Membrane preparation from a stable cell line recombinantly

expressing the human CCK1 receptor (e.g., from 1321N1 or HEK293 cells).

Radioligand: [125I]-Bolton-Hunter (BH) labeled sulfated cholecystokinin-8 ([125I]-BH-CCK-

8S) or [3H]CCK-8.

Test Compound: Dexloxiglumide.

Non-specific Binding Control: A high concentration of a non-labeled CCK1 receptor agonist

or antagonist (e.g., 1 µM CCK-8).

Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM EGTA, and 0.1%

Bovine Serum Albumin (BSA).

Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

96-well Filter Plates: Glass fiber filters (e.g., GF/C).

Scintillation Cocktail.

Microplate Scintillation Counter.

Procedure:

Membrane Preparation: Thaw the frozen CCK1 receptor membrane preparation on ice.

Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration

using a standard protein assay (e.g., Bradford assay). Dilute the membranes to the desired
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concentration in binding buffer. The optimal concentration should be determined empirically

but is typically in the range of 5-20 µg of protein per well.

Assay Setup: In a 96-well plate, add the following components in triplicate:

Total Binding: 25 µL of binding buffer, 25 µL of radioligand, and 50 µL of the membrane

preparation.

Non-specific Binding: 25 µL of non-labeled CCK-8 (1 µM final concentration), 25 µL of

radioligand, and 50 µL of the membrane preparation.

Competitive Binding: 25 µL of Dexloxiglumide at various concentrations (e.g., 10 pM to

10 µM), 25 µL of radioligand, and 50 µL of the membrane preparation. The final

concentration of the radioligand should be close to its Kd value (e.g., 0.1-0.5 nM for [125I]-

BH-CCK-8S).

Incubation: Incubate the plate at room temperature (or a specified temperature, e.g., 37°C)

for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

Filtration: Terminate the binding reaction by rapid filtration through the 96-well filter plate

using a vacuum manifold. This separates the receptor-bound radioligand from the free

radioligand.

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound

radioligand.

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the

radioactivity in a microplate scintillation counter.

Data Analysis:

Calculate the specific binding by subtracting the non-specific binding from the total

binding.

Plot the percentage of specific binding against the logarithm of the Dexloxiglumide
concentration.
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Determine the IC50 value from the resulting sigmoidal curve using non-linear regression

analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway and Experimental Workflow
CCK1 Receptor Signaling Pathway
The CCK1 receptor is a Gq/11-coupled receptor. Upon binding of an agonist like CCK, the

receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the

release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This

signaling cascade ultimately leads to various physiological responses.
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Caption: CCK1 Receptor Signaling Pathway.

Experimental Workflow for CCK1 Receptor Binding
Assay
The following diagram illustrates the key steps involved in the competitive radioligand binding

assay.
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Prepare Reagents:
- CCK1 Receptor Membranes

- Radioligand ([125I]-BH-CCK-8S)
- Dexloxiglumide (Test Compound)

- Non-labeled CCK-8
- Buffers

Set up 96-well Assay Plate:
- Total Binding Wells

- Non-specific Binding Wells
- Competitive Binding Wells

(Varying Dexloxiglumide Concentrations)

Incubate at Room Temperature
(e.g., 60-120 minutes)

Terminate Reaction by Rapid Filtration
(Separate Bound from Free Ligand)

Wash Filters with Ice-Cold Buffer

Add Scintillation Cocktail and Count Radioactivity

Data Analysis:
- Calculate Specific Binding

- Plot Competition Curve
- Determine IC50 and Ki values

Click to download full resolution via product page

Caption: Workflow for CCK1 Receptor Binding Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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